molecular formula C8H5BrN2OS B8293053 2-Bromo-5-phenoxy-1,3,4-thiadiazole

2-Bromo-5-phenoxy-1,3,4-thiadiazole

Cat. No.: B8293053
M. Wt: 257.11 g/mol
InChI Key: QDDDZKRDGBWLPP-UHFFFAOYSA-N
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Description

2-Bromo-5-phenoxy-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with bromine at position 2 and a phenoxy group at position 3. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties.

For example, 2-amino-5-bromo-1,3,4-thiadiazole (a structural analog) is synthesized via bromination of its amino precursor . Similarly, phenoxy-substituted thiadiazoles may be prepared via nucleophilic aromatic substitution or Ullmann-type couplings .

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

2-bromo-5-phenoxy-1,3,4-thiadiazole

InChI

InChI=1S/C8H5BrN2OS/c9-7-10-11-8(13-7)12-6-4-2-1-3-5-6/h1-5H

InChI Key

QDDDZKRDGBWLPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Analogs and Substituents
Compound Name Substituents (Position 2 and 5) Key Functional Features
2-Bromo-5-phenoxy-1,3,4-thiadiazole Br (C2), -O-C₆H₅ (C5) Bromine (electrophilic site), phenoxy (lipophilic)
2-Bromo-5-methyl-1,3,4-thiadiazole Br (C2), -CH₃ (C5) Bromine, methyl (electron-donating)
2-Bromo-5-ethyl-1,3,4-thiadiazole Br (C2), -CH₂CH₃ (C5) Bromine, ethyl (bulkier alkyl)
2-Bromo-5-phenyl-1,3,4-thiadiazole Br (C2), -C₆H₅ (C5) Bromine, phenyl (aromatic, π-π interactions)
2-Amino-5-bromo-1,3,4-thiadiazole NH₂ (C2), Br (C5) Amino (nucleophilic), bromine

Key Differences :

  • Phenoxy vs.
  • Amino vs. Bromine at C2: The amino group in 2-amino-5-bromo-1,3,4-thiadiazole enables further functionalization (e.g., diazotization to introduce chlorine) , whereas bromine at C2 in the target compound favors substitution reactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Trends
2-Bromo-5-methyl-1,3,4-thiadiazole 105–110 242 (predicted) 1.830 Low in water, soluble in organic solvents
2-Bromo-5-phenyl-1,3,4-thiadiazole Not reported Not reported Not reported Likely similar to methyl analog
Target Compound* Not reported Not reported Not reported Expected low aqueous solubility due to phenoxy group

Notes:

  • Predicted data for the target compound suggest lower solubility in polar solvents compared to methyl or ethyl analogs due to the phenoxy group’s hydrophobicity .

Insights :

  • The phenoxy group’s lipophilicity could enhance bioavailability compared to nitro or amino derivatives, making the target compound a candidate for agrochemical or pharmaceutical use .

Precautions :

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